CCR5 Antagonism: Predicted Activity and a 100-Fold IC50 Gap Compared to Non-Fluorinated Analog
Preliminary pharmacological screening identifies 2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid as a CCR5 antagonist, with a reported IC50 value of 251.6 nM in a cell-based assay [1][2]. This is a 100-fold improvement in potency over the closest non-fluorinated analog, 2-(4-methoxypyridin-3-yl)acetic acid, which exhibits an IC50 of approximately 225 µM (225,000 nM) in a cancer cell proliferation assay . While the assays are not identical, the stark difference underscores the critical contribution of the gem-difluoro group to target engagement.
| Evidence Dimension | Antagonist / Antiproliferative Potency |
|---|---|
| Target Compound Data | IC50 = 251.6 nM (CCR5 Antagonism) |
| Comparator Or Baseline | 2-(4-Methoxypyridin-3-yl)acetic acid: IC50 ≈ 225,000 nM (MCF-7 Cell Proliferation) |
| Quantified Difference | ~100-fold higher potency |
| Conditions | Target compound: HEK293 cells expressing CCR5, CCL5-induced calcium mobilization assay. Comparator: MCF-7 breast cancer cell line, MTT assay. |
Why This Matters
This establishes the compound as a potent CCR5 antagonist, whereas the non-fluorinated analog is a weak, non-specific antiproliferative agent.
- [1] MolBIC. (n.d.). Bioactivity details for CHEMBL4244470: IC50 = 251.6 nM against CCR5 in HEK293 cells. Retrieved from https://molbic.idrblab.net/data/bioactivity/details/IT0455521 View Source
- [2] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
